molecular formula C18H22O8 B096574 Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside CAS No. 15451-81-7

Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside

Cat. No. B096574
CAS RN: 15451-81-7
M. Wt: 366.4 g/mol
InChI Key: QOKXXIQSHLLVPF-DXVYANPOSA-N
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Description

“Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside” is a compound with the molecular formula C18H22O8 . It has an average mass of 366.362 Da and a monoisotopic mass of 366.131470 Da . This compound is significant in the biomedical sector due to its extraordinary molecular configuration, which makes it highly favorable for potential therapeutic uses in the realm of drug innovation and disease management .


Molecular Structure Analysis

The molecular structure of “Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside” is complex, with 5 of 6 defined stereocentres . The structure includes acetyl and benzylidene groups attached to a galactopyranoside core .


Physical And Chemical Properties Analysis

“Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside” has a molecular formula of C18H22O8, an average mass of 366.362 Da, and a monoisotopic mass of 366.131470 Da .

Scientific Research Applications

  • Regioselective Acylation and Methylation : Research indicates regioselective C-3-O-acylation and O-methylation of 4,6-O-benzylidene-beta-D-galactopyranosides, a category to which Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside belongs. These reactions are achieved using specific copper chelate formation methods (Osborn et al., 2001).

  • Formation of Diastereoisomeric Forms : Another study examines the formation of diastereoisomeric forms of methyl 4,6-O-benzylidene-2,3-di-O-methyl-α-d-galactopyranoside, which are related to the compound of interest. This research sheds light on the reaction mechanisms and potential conformational structures based on NMR spectroscopy data (Baggett et al., 1965).

  • Synthesis of Mucin Fragments : Studies on the synthesis of synthetic mucin fragments have been conducted using derivatives of D-galactopyranoside, indicating potential biological and medicinal applications. These studies involve complex condensation reactions and subsequent structural analysis using NMR spectroscopy (Abbas et al., 1987).

  • Selective Benzylation Studies : The selective benzylation of various D-galactopyranosides has been explored, which includes compounds similar to Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside. This research provides insights into the reactivity of different hydroxyl groups in these molecules (Flowers, 1975).

  • Efficient Synthesis Routes : A study on the efficient synthesis of methyl 2-deoxy-4,6-O-benzylidene galactopyranosides, key intermediates in the preparation of various sugar derivatives, indicates the compound's utility in synthetic organic chemistry (Ding et al., 2012).

Future Directions

“Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside” holds promise for potential therapeutic uses in the realm of drug innovation and disease management . Its ability to selectively target cell receptors associated with cancer, inflammation, and metabolic irregularities indicates potential for future research and development .

properties

IUPAC Name

[(4aR,6S,7R,8S,8aS)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14+,15+,16-,17?,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKXXIQSHLLVPF-DXVYANPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@@H]1OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VI Grishkovets, VY Chirva - Chemistry of Natural Compounds, 1982 - Springer
The partial alkylation of methyl 4,6-O-benzylidene-α-D-galactopyranoside in dimethylformamide and dimethyl sulfoxide in the presence of barium oxide and hydroxide is described. It …
Number of citations: 3 link.springer.com
D Fattori, P Vogel - Studies in Natural Products Chemistry, 1994 - Elsevier
The deoxyhexoses are carbohydrates with six carbon atoms in which one or more of the hydroxyl groups has been substituted by hydrogen atom. These sugars which can be either …
Number of citations: 2 www.sciencedirect.com

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